molecular formula C6H7ClN2O B1488067 2-chloro-5-(MethoxyMethyl)pyriMidine CAS No. 1416366-34-1

2-chloro-5-(MethoxyMethyl)pyriMidine

Cat. No.: B1488067
CAS No.: 1416366-34-1
M. Wt: 158.58 g/mol
InChI Key: UNTRGRONESWNJV-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of pyrimidine chemistry, which has its roots in late 19th-century organic synthesis. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, establishing the foundational chemistry that would later enable the synthesis of more complex derivatives.

The specific development of methoxymethyl-functionalized pyrimidines emerged from the need for protective group strategies in nucleoside chemistry. Research has demonstrated that methoxymethyl groups serve as effective nitrogen protecting groups for pyrimidines, with synthetic approaches using activated nitrogen-anionic pyrimidine derivatives affording the desired methoxymethyl-protected pyrimidines in good yields. The evolution of this chemistry reflects the growing sophistication of heterocyclic synthesis and the recognition of pyrimidines as crucial scaffolds in medicinal chemistry.

The methoxymethyl protecting group strategy has proven particularly valuable in the synthesis of pyrimidine derivatives with acyclic side-chains, where traditional protection methods often fail. This has led to the development of specialized synthetic methodologies that enable the preparation of compounds like this compound with high efficiency and selectivity.

Position in Pyrimidine Chemistry

This compound occupies a significant position within the broader landscape of pyrimidine chemistry, representing an important class of halogenated and ether-functionalized heterocycles. Pyrimidine itself is one of the three diazines, characterized by nitrogen atoms at positions 1 and 3 in the six-membered ring, distinguishing it from pyrazine and pyridazine. This positioning of nitrogen atoms creates a unique electronic environment that profoundly influences the reactivity and properties of substituted derivatives.

The compound exemplifies the versatility of pyrimidine as a scaffold for chemical modification. The presence of both chlorine at position 2 and a methoxymethyl group at position 5 creates a molecule with dual functionality, enabling diverse chemical transformations. The chlorine substituent provides an excellent leaving group for nucleophilic substitution reactions, while the methoxymethyl group serves multiple functions as both a protecting group and a source of additional chemical reactivity.

Within the context of aromatic heterocycles, pyrimidines demonstrate aromaticity through their six pi electrons following the Hückel 4n + 2 rule, with all ring atoms being sp2 hybridized. This aromatic character contributes to the stability of this compound while maintaining sufficient reactivity for synthetic transformations. The compound's position in pyrimidine chemistry is further enhanced by its role as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical applications.

Chemical Identity and Classification

The chemical identity of this compound is precisely defined by its molecular structure and physicochemical properties. The compound possesses the molecular formula C6H7ClN2O with a molecular weight of 158.59 daltons. Its Chemical Abstracts Service registry number 1416366-34-1 provides unambiguous identification in chemical databases and literature.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C6H7ClN2O
Molecular Weight 158.59 g/mol
Chemical Abstracts Service Number 1416366-34-1
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System COCc1cnc(Cl)nc1
International Chemical Identifier InChI=1S/C6H7ClN2O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3
International Chemical Identifier Key UNTRGRONESWNJV-UHFFFAOYSA-N
MDL Number MFCD28385449

The structural classification of this compound places it within the heterocyclic aromatic compounds, specifically as a disubstituted pyrimidine derivative. The methoxymethyl substituent represents an ether functional group attached to the pyrimidine core, while the chlorine atom provides halogen functionality that significantly influences the compound's chemical reactivity.

Storage recommendations for this compound specify maintenance under inert atmosphere conditions at temperatures below -20°C, indicating the compound's sensitivity to atmospheric conditions and thermal degradation. The calculated logarithm of the partition coefficient value of 1.27640 suggests moderate lipophilicity, which has implications for biological activity and solubility characteristics.

Research Significance and Applications Overview

The research significance of this compound extends across multiple domains of chemical science, with particular prominence in synthetic organic chemistry and pharmaceutical research. The compound serves as a crucial building block in the synthesis of nucleoside analogs and other biologically active molecules, leveraging the inherent biological relevance of the pyrimidine scaffold found in nucleic acids.

One of the primary research applications centers on the compound's role as an intermediate in the development of nucleoside mimetics. Research has demonstrated that novel methoxymethylated pyrimidine nucleoside mimetics with isobutyl side-chains attached at the carbon-6 position can be synthesized using methodologies that employ compounds similar to this compound. These synthetic approaches have been evaluated for their utility in creating nitrogen-1 and nitrogen-3 methoxymethyl pyrimidine derivatives with acyclic side-chains.

The synthetic utility of this compound is exemplified in its preparation from 2-chloro-5-hydroxymethyl-pyrimidine through methylation reactions. Documented synthetic procedures achieve yields of 66% using sodium hydride and methyl iodide in dimethylformamide, demonstrating the compound's accessibility through practical synthetic methods. The reaction conditions involve cooling to 0°C, followed by careful addition of sodium hydride and subsequent workup through extraction and chromatographic purification.

Table 2: Synthetic Pathways and Yields for this compound

Starting Material Reagents Conditions Yield Reference
2-chloro-5-hydroxymethyl-pyrimidine NaH, CH3I, DMF 0°C to RT, 50 min 66%
2-chloro-5-hydroxymethyl-pyrimidine NaH, CH3I, DMF 0°C to RT, 55 min 66%

The compound's research significance is further amplified by its potential applications in positron emission tomography tracer development. Fluorinated methoxymethyl pyrimidine derivatives have emerged as model compounds for developing tracer molecules for non-invasive imaging of gene expression, suggesting that this compound may serve as a precursor for such applications.

In the broader context of medicinal chemistry, the compound represents an important example of how strategic functionalization of pyrimidine cores can lead to molecules with enhanced synthetic utility and biological potential. The combination of halogen and ether functionalities provides multiple sites for further chemical modification, enabling the development of diverse molecular libraries for drug discovery and development programs.

The research applications of this compound also extend to studies of conformational behavior and molecular recognition. Research utilizing Nuclear Overhauser Effect experiments has revealed insights into the predominant conformations of related methoxymethyl pyrimidine derivatives, providing valuable information for understanding structure-activity relationships in this class of compounds. These conformational studies have demonstrated that methoxymethyl groups can exhibit restricted rotation patterns that influence molecular recognition and biological activity.

Properties

IUPAC Name

2-chloro-5-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTRGRONESWNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-5-(MethoxyMethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a chlorine atom at the 2-position and a methoxymethyl group at the 5-position of the pyrimidine ring. These substitutions influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes, which can alter cellular signaling pathways.
  • Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated activity against bacterial strains, suggesting potential antimicrobial properties for this compound.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies involving related compounds have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
EtoposideSiHa0.09
This compoundMCF-7TBD
4-pyridyl derivativeA5490.03

Case Study : A recent study evaluated the cytotoxic effects of several pyrimidine derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited enhanced efficacy compared to standard treatments like etoposide .

Antimicrobial Activity

Pyrimidines are known for their antibacterial properties. The effectiveness of this compound against various bacterial strains needs further investigation; however, related compounds have shown activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 µg/mL
S. aureus400 µg/mL

Research Findings : In vitro studies have indicated that certain pyrimidines can inhibit the growth of resistant strains like MRSA, highlighting the potential of this compound in developing new antimicrobial agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity profile is crucial for evaluating the safety and efficacy of this compound:

  • Absorption : The lipophilicity imparted by the methoxymethyl group may enhance membrane permeability.
  • Distribution : Studies suggest that similar compounds can achieve significant tissue concentrations, which is vital for therapeutic effectiveness.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound.
  • Excretion : Renal excretion is likely, necessitating studies on its nephrotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are analyzed based on substituent effects, toxicity profiles, and industrial relevance:

2-Chloro-5-(Chloromethyl)pyridine

  • Structure : Pyridine ring with Cl at position 2 and chloromethyl at position 3.
  • Applications: Intermediate in neonicotinoid insecticides (e.g., imidacloprid derivatives) .
  • Toxicity : Higher acute toxicity due to reactive chloromethyl group; logLC50 < −0.3 (high toxicity per ).
  • Synthesis : Optimized via nucleophilic substitution reactions (, Table 1).

4-Chloro-5-Methoxy-2-Methylpyrimidine

  • Structure : Pyrimidine with Cl (position 4), methoxy (position 5), and methyl (position 2).
  • Applications : Building block for antiviral and anticancer agents .
  • Safety : Methoxy group reduces volatility and toxicity compared to halogenated analogs; logVDss < −0.15 (low tissue distribution) .

5-(Chloromethyl)-2-Methoxypyridine

  • Structure : Pyridine with methoxy (position 2) and chloromethyl (position 5).
  • Reactivity : Chloromethyl group enables further functionalization (e.g., nucleophilic substitution) .
  • Toxicity : Moderate BBB penetration (logBB ≈ 0.1–0.3) due to methoxy’s polarity .

2-Chloro-5-(Trifluoromethyl)pyridine

  • Structure : Pyridine with Cl (position 2) and CF3 (position 5).
  • Industrial Relevance : High demand in agrochemicals (e.g., fluazifop herbicides); global market value projected to grow at 6.8% CAGR (, Table 1).
  • Synthesis : Multi-step process from benzylchloride (37.4% yield, ).

Comparative Data Table

Compound Molecular Weight Key Substituents logVDss BBB Penetration (logBB) Acute Toxicity (logLC50) Applications
2-Chloro-5-(MethoxyMethyl)pyrimidine* 174.6 Cl, CH2OCH3 ~−0.2 −0.5 to 0.1 >−0.3 (Low) Pharma intermediates
2-Chloro-5-(Chloromethyl)pyridine 161.5 Cl, CH2Cl −0.1 0.2 <−0.3 (High) Insecticides
4-Chloro-5-Methoxy-2-Methylpyrimidine 158.6 Cl, OCH3, CH3 −0.15 −1.0 >−0.3 (Low) Antiviral agents
2-Chloro-5-(Trifluoromethyl)pyridine 181.5 Cl, CF3 0.3 0.4 <−0.3 (High) Agrochemicals

*Estimated properties based on structural analogs.

Key Research Findings

Substituent Effects :

  • Methoxymethyl groups improve metabolic stability compared to chloromethyl analogs, reducing acute toxicity ().
  • Trifluoromethyl groups enhance lipophilicity, increasing BBB penetration but raising environmental persistence ().

Synthesis Challenges :

  • Methoxymethyl derivatives require protective group strategies to avoid ether cleavage during reactions (inferred from ).
  • Chloromethyl analogs are more reactive but prone to hydrolysis, necessitating controlled conditions ().

Toxicity Profiles :

  • Compounds with logBB < −1 (e.g., 4-chloro-5-methoxy-2-methylpyrimidine) are less neurotoxic, favoring agricultural use .
  • High VDss (>0.45) in trifluoromethyl derivatives correlates with bioaccumulation risks ().

Preparation Methods

Stepwise Preparation of 2-Chloro-5-methylthiopyrimidine (Model Compound)

  • Step 1: Nucleophilic substitution on 5-bromo-2-chloropyrimidine
    5-bromo-2-chloropyrimidine is dissolved in dimethylformamide (DMF), and sodium methyl mercaptide is added in batches to yield 2,5-dimethylthiopyrimidine.

    • Conditions: Room temperature, controlled addition
    • Yield: High, intermediate purity suitable for next step
  • Step 2: Hydrolysis to 2-hydroxy-5-methylthiopyrimidine
    The dimethylthiopyrimidine is refluxed with aqueous hydrochloric acid (5-6 M) at 100 °C for 16-36 hours.

    • Yield: Quantitative (100%)
    • Product used directly without purification
  • Step 3: Chlorination to 2-chloro-5-methylthiopyrimidine
    Under nitrogen atmosphere, phosphorus oxychloride (POCl3) is added to the hydroxy intermediate with N,N-dimethylaniline as a base, stirred at 25 °C then heated to 80 °C until completion.

    • Workup: Distillation of excess POCl3, aqueous quench, extraction with ethyl acetate, drying
    • Yield: Approximately 80%
    • Purification: Pulping with ethyl acetate/petroleum ether mixture; no column chromatography required
  • Overall yield: Approximately 89% with kilogram-scale applicability

  • Advantages: Cost-effective, operationally simple, easy reaction control, no chromatography needed

This method demonstrates a scalable and efficient route that could be adapted for the methoxymethyl-substituted analogue by replacing methylthiol reagents with appropriate methoxymethyl sources.

Preparation via Lithium-Halogen Exchange and Boronic Acid Intermediates

An alternative synthetic approach involves the preparation of pyrimidylboronic acids via lithium-halogen exchange, followed by Suzuki cross-coupling reactions to install heteroaryl substituents.

Synthesis of 2-Methoxy-5-pyrimidylboronic Acid

  • Starting material: 2-methoxy-5-bromopyrimidine
  • Reaction: Treatment with n-butyllithium at low temperature (-70 to -78 °C) in tetrahydrofuran (THF) or toluene-THF mixture, followed by quenching with triisopropylborate to form the boronic acid intermediate.
  • Yields: 45-76% depending on temperature and solvent system
  • Purity: High, air-stable hemi-hydrate form

Suzuki Cross-Coupling Reactions

  • The boronic acid intermediate is reacted with heteroaryl halides (e.g., thienyl, quinolyl) in the presence of Pd(PPh3)2Cl2 catalyst and sodium carbonate base in 1,4-dioxane at 95 °C.
  • This method enables the formation of various substituted pyrimidines, including methoxymethyl derivatives, by choosing appropriate coupling partners.
  • Yields vary but are generally moderate to high (50-85%) depending on substrates and reaction conditions.

This approach offers a modular and versatile route to functionalized pyrimidines, although it requires careful control of low-temperature lithiation and handling of air-sensitive intermediates.

Comparative Data Table of Preparation Methods

Parameter Halogenation & Substitution Route Lithium-Halogen Exchange & Suzuki Coupling Route
Starting Materials 5-bromo-2-chloropyrimidine 2-methoxy-5-bromopyrimidine
Key Reagents Sodium methyl mercaptide, POCl3, N,N-dimethylaniline n-Butyllithium, triisopropylborate, Pd catalyst
Reaction Conditions DMF, aqueous HCl reflux, POCl3 chlorination Low temperature (-70 °C), inert atmosphere, 95 °C coupling
Typical Yield Overall ~89% Boronic acid intermediate: 45-76%; Coupling: 50-85%
Scale-up Potential Kilogram scale feasible Limited by low-temperature lithiation scale-up
Purification Simple extraction and pulping, no chromatography Requires careful purification of boronic acids
Advantages Cost-effective, simple operation, high yield Versatile for diverse substitutions
Limitations Specific to methylthio substitution; adaptation needed Sensitive reagents, temperature control critical

Analytical and Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) for hydroxy intermediate analogues shows characteristic singlets for pyrimidine protons and methyl groups around δ 8.69 (s, 2H) and δ 2.40 (s, 3H).
  • 1H NMR (400 MHz, CDCl3) for final chloro derivatives shows singlets near δ 8.47 (s, 2H) and δ 2.53 (s, 3H).
  • LCMS and TLC confirm completion of reactions and purity at each step.
  • X-ray crystallography data for boronic acid intermediates confirm molecular structure and hydrogen bonding patterns.

Summary and Recommendations

The preparation of this compound can be approached by adapting established halogenation and substitution methods used for related pyrimidine derivatives or by employing lithium-halogen exchange followed by Suzuki cross-coupling with boronic acid intermediates. The halogenation-substitution route offers a robust, scalable, and cost-effective method suitable for industrial production, while the Suzuki coupling route provides flexibility for diverse functionalization but requires more stringent reaction controls.

For large-scale synthesis prioritizing yield and operational simplicity, the halogenation and substitution method is recommended. For exploratory synthesis aiming at structural diversity, the boronic acid and cross-coupling approach is advantageous.

Q & A

Q. What are the established synthetic pathways for 2-chloro-5-(methoxymethyl)pyrimidine, and what factors influence the choice of reagents and reaction conditions?

The synthesis of this compound can be adapted from methods used for structurally related pyrimidine derivatives. Key steps often involve:

  • Chlorination : Introduction of chlorine at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions.
  • Methoxymethylation : Functionalization at the 5-position via nucleophilic substitution or coupling reactions, requiring controlled anhydrous conditions to avoid hydrolysis of the methoxymethyl group.
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures is commonly employed.

Q. Optimization factors :

  • Temperature : Higher yields are achieved at reflux (80–110°C) for chlorination.
  • Catalysts : Lewis acids (e.g., AlCl₃) may enhance reaction efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve methoxymethylation kinetics.

Reference methodologies from analogous compounds suggest these approaches .

Q. How can spectroscopic techniques (e.g., NMR, IR) effectively characterize this compound?

  • ¹H NMR : The methoxymethyl group (-OCH₂O-) typically resonates as a singlet at δ 3.3–3.5 ppm. Pyrimidine ring protons (H-4 and H-6) appear as doublets in the δ 8.0–8.5 ppm range due to coupling (J ≈ 5–6 Hz).
  • ¹³C NMR : The methoxymethyl carbon resonates at δ 70–75 ppm, while the pyrimidine carbons (C-2, C-4, C-5, C-6) fall between δ 150–160 ppm.
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (~1100 cm⁻¹) are diagnostic.

Validation : Compare experimental data with computational predictions (DFT) to resolve ambiguities .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational data (e.g., NMR shifts, geometric parameters) in structural analysis?

Discrepancies often arise from solvent effects, crystal packing forces, or approximations in computational models. To address this:

  • Benchmarking : Use high-level theory (e.g., B3LYP/6-311++G(d,p)) for NMR chemical shift calculations and compare with experimental values .
  • Crystallographic refinement : Employ software like SHELXL to iteratively adjust geometric parameters against X-ray diffraction data .
  • Error analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed bond lengths/angles to identify systematic biases .

Q. How do hydrogen bonding and supramolecular interactions influence the crystallographic properties of this compound?

In crystal lattices, intermolecular forces such as O–H⋯N and C–H⋯O interactions dictate packing motifs. For example:

  • O–H⋯N bonds : Stabilize layers via donor-acceptor interactions between methoxymethyl oxygen and pyrimidine nitrogen.
  • C–H⋯O contacts : Contribute to 3D network formation, as observed in similar pyrimidine derivatives .

Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like WinGX and ORTEP to visualize and quantify these interactions .

Q. What computational approaches (e.g., DFT, NBO) are suitable for investigating the electronic structure and reactivity of this compound?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For this compound, the LUMO is localized on the pyrimidine ring, indicating electrophilic substitution preferences .
  • NBO analysis : Reveals hyperconjugative interactions (e.g., σ(C-Cl) → σ*(C-N)) that stabilize the molecule.
  • NLO properties : Polarizability calculations (using B3LYP) assess potential nonlinear optical behavior .

Validation : Compare computed dipole moments and electrostatic potentials with experimental dielectric constants .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-(MethoxyMethyl)pyriMidine
Reactant of Route 2
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2-chloro-5-(MethoxyMethyl)pyriMidine

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